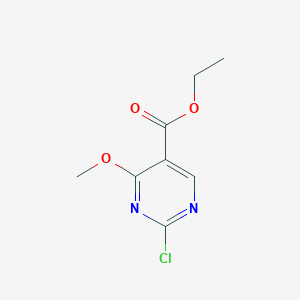

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate

CAS No.: 253687-16-0

Cat. No.: VC2698458

Molecular Formula: C8H9ClN2O3

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 253687-16-0 |

|---|---|

| Molecular Formula | C8H9ClN2O3 |

| Molecular Weight | 216.62 g/mol |

| IUPAC Name | ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3 |

| Standard InChI Key | SITLDRDUSPWTPL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(N=C1OC)Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1OC)Cl |

Introduction

Basic Properties and Structural Characteristics

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a pyrimidine derivative with the molecular formula C8H9ClN2O3 and a molecular weight of 216.62 g/mol. This compound has been registered with two different CAS numbers: 253687-16-0 and 1260178-65-1, which appears to represent the same chemical entity across different registration systems.

The compound features a pyrimidine ring with specific functional groups at defined positions:

-

A chlorine atom at position 2

-

A methoxy group at position 4

-

An ethyl carboxylate group at position 5

Table 1: Basic Properties of Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate |

| Molecular Formula | C8H9ClN2O3 |

| Molecular Weight | 216.62 g/mol |

| CAS Numbers | 253687-16-0, 1260178-65-1 |

| InChI | InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3 |

| InChI Key | SITLDRDUSPWTPL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1OC)Cl |

| Physical State | Solid |

The structure contains multiple reactive sites that contribute to its versatility in chemical synthesis. The chlorine atom at position 2 can readily undergo nucleophilic substitution reactions, while the ester group provides opportunities for various transformations including hydrolysis, reduction, and amidation.

Synthesis Methods

The synthesis of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate can be achieved through multiple synthetic routes, with the most common approaches described below.

Direct Esterification

One synthetic route involves the direct esterification of 2-chloro-4-methoxypyrimidine-5-carboxylic acid with ethanol in the presence of an acid catalyst. This approach typically requires anhydrous conditions to prevent hydrolysis of the ester group.

Carbonylation

Another method involves the reaction of 2-chloro-4-methoxypyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is typically carried out under anhydrous conditions to optimize yield.

Substitution-Chlorination Sequence

A patent describes a two-step synthesis approach:

-

Substitution reaction of 2-methylthio-4-chloropyrimidine-ethyl formate with an alkali reagent to obtain 2-methylthio-4-methoxypyrimidine-ethyl formate as an intermediate.

-

Chlorination reaction of the intermediate to obtain the target compound 2-chloro-4-methoxypyrimidine-ethyl formate .

Industrial production methods often employ continuous flow processes to enhance efficiency and yield. These processes utilize automated reactors with precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactivity

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate exhibits distinct reactivity patterns that make it valuable in organic synthesis.

Nucleophilic Substitution Reactions

The compound readily undergoes nucleophilic substitution reactions where the chlorine atom at position 2 can be replaced by various nucleophiles:

-

Amines and amides yielding amino derivatives

-

Alkoxides producing alkoxy derivatives

-

Thiols forming thioether derivatives

These reactions typically require appropriate base catalysts such as sodium methoxide or potassium tert-butoxide, and are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction Reactions

The ester functionality can be reduced to form corresponding alcohols or amines using reducing agents:

-

Lithium aluminum hydride (LiAlH4) in anhydrous ether for complete reduction

-

Sodium borohydride (NaBH4) in methanol for selective reduction

Oxidation Reactions

The methoxy group can undergo oxidation to yield aldehyde or carboxylic acid derivatives using oxidizing agents such as:

-

Potassium permanganate (KMnO4)

-

Chromium trioxide (CrO3) in acidic or basic conditions

Table 2: Major Reaction Types and Products

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Amines, alkoxides, thiols | Base catalyst, polar aprotic solvent | 2-substituted pyrimidine derivatives |

| Reduction | LiAlH4, NaBH4 | Anhydrous conditions | Alcohol or amine derivatives |

| Oxidation | KMnO4, CrO3 | Acidic/basic conditions | Aldehyde or carboxylic acid derivatives |

| Hydrolysis | Aqueous base or acid | Heating | Carboxylic acid derivatives |

Biological Activities

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate demonstrates significant biological activities that make it valuable in pharmaceutical research.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism likely involves disrupting nucleic acid synthesis in microbial cells, thereby inhibiting their growth and proliferation. Studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Anticancer Properties

The compound shows potential anticancer effects through multiple mechanisms:

-

Competitive inhibition of key enzymes such as thymidylate synthase and dihydrofolate reductase

-

Interference with DNA/RNA synthesis pathways

-

Induction of cell cycle arrest and apoptosis in rapidly dividing cells

These properties make it a candidate for anticancer drug development.

Structure-Activity Relationships

The biological activity of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is influenced by its specific structural features:

Table 3: Structure-Activity Relationships

| Structural Feature | Effect on Activity | Mechanism |

|---|---|---|

| Chlorine at position 2 | Enhances reactivity | Facilitates nucleophilic substitution |

| Methoxy at position 4 | Increases lipophilicity | Improves cell membrane penetration |

| Ethyl carboxylate at position 5 | Provides synthetic handle | Allows for further functionalization |

The methoxy group enhances lipophilicity, improving the compound's ability to penetrate cell membranes. Additionally, it can participate in hydrogen bonding interactions that may increase binding affinity to target enzymes.

Applications in Scientific Research

Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate has diverse applications across multiple scientific disciplines.

Table 4: Applications Across Scientific Fields

| Field | Applications | Examples |

|---|---|---|

| Chemistry | Building block for complex compounds | Synthesis of novel heterocycles |

| Biology | Study of antimicrobial and anticancer mechanisms | Enzyme inhibition studies |

| Medicine | Intermediate for pharmaceutical agents | Development of anticancer drugs |

| Agriculture | Development of agrochemicals | Herbicides and fungicides |

Applications in Chemistry

In the field of chemistry, this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structural features allow for selective modifications that can lead to diverse derivatives with enhanced properties.

Applications in Biology and Medicine

The compound's ability to interact with nucleic acids and enzymes involved in nucleic acid metabolism makes it valuable for studying biological mechanisms. In medicine, it serves as an intermediate in the synthesis of pharmaceutical agents targeting diseases including cancers and infections.

Applications in Agriculture

In agrochemical applications, ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is utilized in the development of herbicides and fungicides. Its ability to interfere with nucleic acid metabolism in plants and fungi makes it effective for crop protection and yield enhancement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume